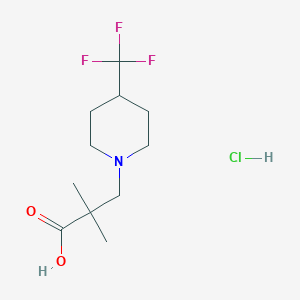
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene is an organic compound that features a benzene ring substituted with a complex azido-ether chain
Vorbereitungsmethoden
The synthesis of 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene typically involves multi-step organic reactions. One common method includes the reaction of benzyl alcohol with 2-(2-bromoethoxy)ethanol to form 2-((2-(benzyloxy)ethoxy)methyl)benzene. This intermediate is then reacted with 5-azidopentyl bromide under nucleophilic substitution conditions to yield the final product. Industrial production methods may involve similar steps but optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Analyse Chemischer Reaktionen
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, often leading to the formation of amines or other nitrogen-containing compounds.
Click Chemistry: The azido group is highly reactive in click chemistry, particularly in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming triazoles.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common reagents and conditions for these reactions include copper(I) catalysts for click chemistry and hydrogen gas with palladium catalysts for reduction reactions. Major products formed from these reactions include triazoles and amines.
Wissenschaftliche Forschungsanwendungen
2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through click chemistry.
Biology: The compound can be used in bioconjugation techniques to attach biomolecules to surfaces or other molecules, facilitating the study of biological processes.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its reactive azido group.
Wirkmechanismus
The mechanism of action of 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene primarily involves the reactivity of the azido group. In click chemistry, the azido group reacts with alkynes to form stable triazole rings, which can be used to link different molecules together. In reduction reactions, the azido group is converted to an amine, which can then participate in further chemical reactions.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 2-((2-((5-Azidopentyl)oxy)ethoxy)methyl)benzene include:
2-((2-((5-Bromopentyl)oxy)ethoxy)methyl)benzene: This compound has a bromine atom instead of an azido group, making it less reactive in click chemistry but useful in nucleophilic substitution reactions.
2-((2-((5-Aminopentyl)oxy)ethoxy)methyl)benzene: This compound has an amine group instead of an azido group, making it useful in amide bond formation and other reactions involving amines.
The uniqueness of this compound lies in its azido group, which provides high reactivity and versatility in various chemical reactions, particularly in click chemistry.
Eigenschaften
IUPAC Name |
2-(5-azidopentoxy)ethoxymethylbenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2/c15-17-16-9-5-2-6-10-18-11-12-19-13-14-7-3-1-4-8-14/h1,3-4,7-8H,2,5-6,9-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYSQSQJBLLKUSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COCCOCCCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














